N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a hydroxypropyl-thiophene substituent. The hydroxypropyl moiety may enhance solubility or facilitate hydrogen bonding interactions, while the thiophene ring could influence electronic properties or binding affinity .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-15(17,14-3-2-8-21-14)10-16-22(18,19)12-4-5-13-11(9-12)6-7-20-13/h2-5,8-9,16-17H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXAXROOLAOTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzofuran moiety and a thiophenyl group. The presence of the sulfonamide functional group is significant for its biological activity. The molecular formula is .
-
Inhibition of Carbonic Anhydrases :
Recent studies have highlighted the inhibitory effects of related sulfonamide derivatives on carbonic anhydrases (CAs), particularly isoforms II, IX, and XII. These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport in cells. The compound's ability to inhibit these enzymes suggests a potential for therapeutic applications in cancer treatment, as CA IX is often overexpressed in tumor tissues . -
Antimicrobial Activity :
Similar compounds have demonstrated significant antimicrobial properties. Research indicates that derivatives of 2,3-dihydrofuran exhibit antibacterial effects against pathogenic strains such as Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition of this compound:
- Cytotoxicity : Studies on human cancer cell lines (e.g., HT-29 and MDA-MB-231) showed that the compound can reduce cell viability under both normoxic and hypoxic conditions.
- Enzyme Inhibition : The IC50 values for inhibition against different CA isoforms were determined to evaluate potency. For instance, related compounds showed IC50 values ranging from 36.4 nM to 701.3 nM against CA IX and II respectively .
Case Studies
-
Study on Carbonic Anhydrase Inhibition :
A series of sulfonamide derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrases. Among these, some compounds exhibited selectivity towards CA IX over CA II, indicating potential for targeted cancer therapies . -
Antibacterial Efficacy :
A study reported that certain 2,3-dihydrofuran derivatives displayed significant antibacterial activity against various strains, with one compound identified as a promising candidate due to its low MIC (Minimum Inhibitory Concentration) values .
Data Summary
Comparison with Similar Compounds
Structural and Functional Analogues
N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide
- Molecular Formula : C₈H₁₄N₂O₂S₂
- Molecular Weight : 234.34 g/mol
- Key Features: Contains a shorter aminopropyl chain and a 5-methylthiophene group. The absence of the dihydrobenzofuran core reduces structural rigidity compared to the target compound. The primary amine may improve aqueous solubility but reduce metabolic stability .
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
- Molecular Formula: Not explicitly provided ().
- Key Features : A tetrahydronaphthalen-amine derivative with dual thiophen-ethyl substituents. The extended hydrophobic chains and lack of sulfonamide group differentiate it from the target compound, likely altering its pharmacokinetic profile and target selectivity .
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Molecular Formula: C₁₈H₁₇NO₅S₂
- Molecular Weight : 391.5 g/mol
- Key Features: Structural isomer of the target compound, with an additional furan ring on the hydroxyethyl chain. This compound may exhibit enhanced binding to aromatic-rich binding pockets compared to the target molecule .
c(RG(ψ)-Sq-fNMeV) protected (4.7)
- Molecular Formula : Complex peptidomimetic structure (see ).
- Key Features: Incorporates the dihydrobenzofuran-sulfonamide moiety within a bicyclic peptide framework.
Comparative Analysis
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | 2,3-Dihydrobenzofuran | Hydroxypropyl-thiophene, sulfonamide | Enzyme inhibition, receptor modulation |
| N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide | Thiophene-sulfonamide | Aminopropyl, 5-methylthiophene | Antibacterial agents, solubility enhancers |
| (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... | Tetrahydronaphthalen-amine | Dual thiophen-ethyl, propylamine | CNS-targeting therapeutics |
| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-... | 2,3-Dihydrobenzofuran | Hydroxyethyl-furan-thiophene, sulfonamide | Multi-target inhibitors, crystallography studies |
| c(RG(ψ)-Sq-fNMeV) | Bicyclic peptide | Dihydrobenzofuran-sulfonamide, benzyl groups | Peptidomimetic drug candidates |
Computational and Experimental Insights
- Electronic Properties : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) could elucidate the electronic effects of the thiophene and sulfonamide groups on the target compound’s reactivity.
- Crystallography : Tools like SHELX and WinGX are critical for resolving the dihydrobenzofuran core’s conformation and hydrogen-bonding patterns, as seen in related compounds .
- Synthetic Challenges: The hydroxypropyl-thiophene moiety may introduce steric hindrance during synthesis, requiring optimized coupling strategies compared to simpler analogues like N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide .
Q & A
Q. What are the key strategies for synthesizing N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including sulfonamide coupling and heterocyclic ring formation. For example:
- Step 1: Sulfonation of dihydrobenzofuran derivatives using chlorosulfonic acid in dichloromethane (DCM) at 0°C, followed by neutralization with triethylamine (TEA) to form sulfonyl chloride intermediates .
- Step 2: Amidation with 2-hydroxy-2-(thiophen-2-yl)propylamine under basic conditions (e.g., K₂CO₃ in acetone) to yield the target compound.
- Optimization: Reaction efficiency can be improved by controlling stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and employing Pd-catalyzed cross-coupling for thiophene integration .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
- NMR Analysis: Assign peaks using ¹H/¹³C NMR with DEPT-135 and HSQC to confirm the dihydrobenzofuran ring and sulfonamide linkage. For example, the thiophen-2-yl group shows distinct aromatic protons at δ 6.8–7.2 ppm .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (exact mass ~400–450 Da) and fragmentation patterns .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in bioactivity data across different studies for this sulfonamide derivative?
Methodological Answer:
- Standardized Assays: Replicate antimicrobial or enzyme inhibition assays (e.g., MIC determination) using consistent protocols (e.g., CLSI guidelines) to minimize variability .
- Batch Analysis: Compare purity (via HPLC) and crystallinity (PXRD) across synthesized batches to identify impurities or polymorphs affecting activity .
- Meta-Analysis: Cross-reference data with structural analogs (e.g., N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) to isolate substituent-specific effects .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding between the sulfonamide group and active-site zinc ions .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of the thiophene-dihydrobenzofuran scaffold in hydrophobic pockets .
- DFT Calculations: Calculate electrostatic potential maps (Gaussian 09) to rationalize regioselectivity in electrophilic substitutions .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Crystallization Issues: The hydroxypropyl-thiophene moiety may induce twinning or disorder. Use vapor diffusion (e.g., EtOH/water) with seeding to improve crystal quality .
- Data Collection: For small crystals (<0.1 mm), employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Process data with SHELXC/D/E for phasing .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Methodological Answer:
- Substituent Variation: Replace the thiophene ring with furan or pyrrole to evaluate π-stacking efficiency. Synthesize analogs via Suzuki-Miyaura coupling (e.g., 5-(substituted phenyl)-N-methylfuran-2-sulfonamides) .
- Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical groups (e.g., sulfonamide as a hydrogen bond acceptor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
